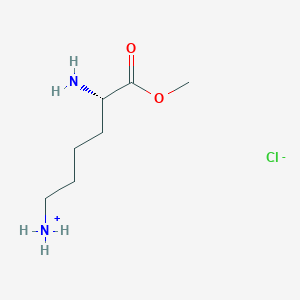
3-(Dimethylamino)propyl acrylate
Overview
Description
Mechanism of Action
Target of Action
It is known to be a versatile intermediate with a variety of applications .
Mode of Action
3-(Dimethylamino)propyl acrylate is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers . It has been shown to have a peculiar nature in radical copolymerizations, where the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Biochemical Pathways
It is known to be involved in the formation of assemblies with different reactivity due to hydrogen bonding .
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 167 °c, and density of 0928 g/mL at 25 °C may influence its absorption, distribution, metabolism, and excretion .
Result of Action
It is known to be used in the synthesis of agrochemicals and surfactants , and as a sodium channel blocker .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the adsorption and desorption of the compound . It is also known that the solvent nature can have a marked effect on the resulting copolymer composition .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in radical copolymerizations . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . The differences in the behavior of systems involving amine monomers are related to the ability of 3-(Dimethylamino)propyl acrylate to form assemblies with different reactivity due to the hydrogen bonding .
Molecular Mechanism
It is known that this compound readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts
Preparation Methods
Synthetic Routes and Reaction Conditions: Deflan is synthesized through a multi-step process starting from prednisolone.
Industrial Production Methods: Industrial production of deflan involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Oxazoline Ring Formation: This step involves the reaction of prednisolone with an appropriate reagent to introduce the oxazoline ring.
Acetylation: The intermediate product is then acetylated to form deflan.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Deflan undergoes various chemical reactions, including:
Oxidation: Deflan can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert deflan into its active metabolite, 21-desacetyldeflazacort.
Substitution: Substitution reactions can modify the functional groups on the deflan molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
21-Desacetyldeflazacort: The active metabolite formed through reduction.
Various Oxidized Metabolites: Formed through oxidation reactions.
Scientific Research Applications
Deflan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new glucocorticoid drugs and formulations
Comparison with Similar Compounds
- Prednisolone
- Prednisone
- Methylprednisolone
- Dexamethasone
Comparison: Deflan is unique due to its oxazoline ring structure, which imparts distinct pharmacokinetic properties. Compared to other glucocorticoids, deflan has a favorable safety profile with fewer side effects such as weight gain and bone density loss. Its potency is approximately 70-90% that of prednisone, making it a preferred choice for long-term therapy in certain conditions .
Properties
IUPAC Name |
3-(dimethylamino)propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHFMGRRVQFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066382 | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18526-07-3 | |
| Record name | 3-(Dimethylamino)propyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DMAPA contribute to the controlled release of dsRNA?
A: DMAPA is a monomer used to create branched, tertiary amine-rich polymers. These polymers can effectively complex with negatively charged dsRNA molecules due to the positive charge of the tertiary amine groups []. The inclusion of DMAPA in the polymer structure allows for tunable hydrolysis kinetics. Upon hydrolysis, the polymer side chains containing DMAPA degrade, leading to a change in electrostatic charge. This charge alteration weakens the interaction between the polymer and dsRNA, ultimately enabling the sustained release of dsRNA over time [].
Q2: How does the hydrolysis rate of DMAPA compare to other monomers used in the study, and what implications does this have for dsRNA release?
A: The research paper investigates the hydrolysis kinetics of polymers synthesized from various monomers, including DMAPA, 2-(dimethylamino)ethyl acrylate (DMAEA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) []. While the paper doesn't provide specific rate constants, it highlights that the hydrolysis rates can be tailored by adjusting the monomer composition of the copolymers []. This tunability is crucial for controlling the duration and rate of dsRNA release for potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)







